Sulprofos

Catalog No.
S573637
CAS No.
35400-43-2
M.F
C12H19O2PS3
M. Wt
322.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sulprofos

CAS Number

35400-43-2

Product Name

Sulprofos

IUPAC Name

ethoxy-(4-methylsulfanylphenoxy)-propylsulfanyl-sulfanylidene-λ5-phosphane

Molecular Formula

C12H19O2PS3

Molecular Weight

322.5 g/mol

InChI

InChI=1S/C12H19O2PS3/c1-4-10-18-15(16,13-5-2)14-11-6-8-12(17-3)9-7-11/h6-9H,4-5,10H2,1-3H3

InChI Key

JXHJNEJVUNHLKO-UHFFFAOYSA-N

SMILES

CCCSP(=S)(OCC)OC1=CC=C(C=C1)SC

solubility

Low (NIOSH, 2016)
9.61e-07 M
Sol in organic solvents.
In water, 0.31 mg/l at 20 °C
Solubility in water, mg/l at 20 °C: 0.31 (very poor)
Low

Synonyms

BAY NTN 9306, bolstar, O-ethyl O-(4-(methylthio)phenyl) S-propylphosphorodithioate, sulprofos

Canonical SMILES

CCCSP(=S)(OCC)OC1=CC=C(C=C1)SC

Insecticide in Cotton Cultivation

Specific Scientific Field: Agriculture, Entomology

Application Summary: Sulprofos is used as an insecticide in cotton cultivation. It is applied topically and is toxic to 3rd-stage larvae of the tobacco budworm, Heliothis virescens (F.), and the bollworm, H. zea (Boddie). It is also toxic to adult lady beetles, Hippodamia convergens Guérin-Menéville .

Methods of Application: Sulprofos is applied topically to the insects. In the greenhouse, foliar applications of sulprofos on potted cotton plants were found to be more effective against 3rd-stage tobacco budworm larvae than against adult boll weevils .

Results or Outcomes: Field tests of sulprofos against natural populations of Heliothis spp. in cotton demonstrated that control was approximately equivalent to that obtained with the synthetic pyrethroids permethrin and fenvalerate or a standard insecticide mixture of toxaphene, methyl parathion, and chlordimeform .

Component in Polymeric Nanoparticle-Based Insecticides

Specific Scientific Field: Nanotechnology, Agriculture

Application Summary: Sulprofos is used as a component in polymeric nanoparticle-based insecticides. These insecticides are designed for controlled release, which can improve the effectiveness of the insecticide and reduce the environmental impact .

Results or Outcomes: The use of nanoparticle-based insecticides can potentially improve the effectiveness of pest control and reduce the environmental impact .

Sulprofos, with the chemical formula O-Ethyl O-(4-methylthio)phenyl S-propyl phosphorodithioate, is a tan-colored liquid that possesses a sulfide-like odor. Its CAS number is 35400-43-2, and it has an empirical formula of C₁₂H₁₉O₂PS₃. Sulprofos is recognized for its high toxicity to both pests and non-target organisms, particularly aquatic life, making it a potent agent in pest control .

Sulprofos acts as an acetylcholinesterase inhibitor. Acetylcholinesterase (AChE) is a critical enzyme in the nervous system responsible for breaking down acetylcholine, a neurotransmitter. Sulprofos binds to AChE, preventing it from breaking down acetylcholine, leading to the accumulation of acetylcholine at nerve synapses. This disrupts nerve impulse transmission, ultimately causing insect paralysis and death [].

Sulprofos is a hazardous compound with several safety concerns:

  • Toxicity: Sulprofos is highly toxic to humans and animals through inhalation, ingestion, or skin contact. Exposure can cause cholinergic symptoms like nausea, vomiting, diarrhea, dizziness, and muscle weakness.
  • Environmental impact: Sulprofos is moderately persistent in the environment and can contaminate soil and water sources. It is also toxic to aquatic organisms.

As an organophosphate insecticide, Sulprofos acts primarily by inhibiting the enzyme acetylcholinesterase, leading to the accumulation of acetylcholine at synapses. This results in overstimulation of the nervous system in insects. Symptoms of exposure in humans include nausea, vomiting, abdominal cramps, dizziness, and respiratory distress . The compound has been classified as very toxic to aquatic organisms and poses long-term environmental risks .

Sulprofos can be synthesized through several methods involving the reaction of phosphorus pentasulfide with appropriate alcohols and thiophenols. The general synthetic route includes:

  • Formation of Phosphorodithioate: Reacting phosphorus pentasulfide with alcohols to form dithiophosphate esters.
  • Alkylation: Introducing the appropriate alkyl groups to create the final structure of Sulprofos.

These methods highlight the importance of controlling reaction conditions to minimize by-products and ensure high purity of the final product .

Studies on Sulprofos interactions reveal its potential effects on various biological systems. For instance:

  • Synergistic Effects: When used in combination with other pesticides or herbicides, Sulprofos may enhance or diminish their efficacy.
  • Metabolism: Sulprofos is metabolized into less toxic compounds such as sulfoxides and sulfones through enzymatic processes in living organisms .
  • Environmental Interactions: The compound's persistence in soil and water can lead to bioaccumulation in aquatic organisms, raising concerns about ecological impacts .

Sulprofos shares similarities with other organophosphates but has unique properties that distinguish it within this class. Below are some comparable compounds:

Sulprofos is particularly noted for its high toxicity and effectiveness against specific pests compared to these alternatives, making it both a powerful tool and a subject of regulatory scrutiny due to environmental safety concerns .

Physical Description

Sulprofos is a tan-colored liquid with a sulfide-like odor. (NIOSH, 2016)
COLOURLESS-TO-BROWN OILY LIQUID WITH CHARACTERISTIC ODOUR.
Tan-colored liquid with a sulfide-like odor.

Color/Form

Colorless oil; tan liquid /technical grade/

XLogP3

4.9

Boiling Point

155-158 °C at 0.1 mm Hg
155 °C

Density

1.2 (NIOSH, 2016)
1.20 at 20 °C/20 °C
1.2 g/cm³
1.20

LogP

5.48 (LogP)
log Kow = 5.48
5.48

Odor

Phosphorus odor
Mercaptan-like odo

Melting Point

-15.0 °C
-15 °C /technical grade/
-15 °C

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (92.68%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H330 (92.68%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H400 (92.68%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (92.68%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

The characteristic pharmacological effects of the anti-ChE agents are due primarily to the prevention of hydrolysis of ACh by AChE at sites of cholinergic transmission. Transmitter thus accumulates, and the response to ACh that is liberated by cholinergic impulses or that is spontaneously released from the nerve ending is enhanced. With most of the organophosphorus agents ... virtually all the acute effects of moderate doses are attributable to this action. /Anticholinesterase agents/
The cardiovascular actions of anticholinesterase agents are complex, since they reflect both ganglionic and postganglionic effects of accumulated ACh on the heart and blood vessels. The predominant effect on the heart from the peripheral action of accumulated ACh is bradycardia, resulting in a fall in cardiac output. Higher doses usually cause a fall in blood pressure, often as a consequence of effects of anticholinesterase agents on the medullary vasomotor centers of the CNS. /Anticholinesterase agents/

Vapor Pressure

less than 8 mm Hg (NIOSH, 2016)
1.20e-06 mmHg
0.084 mPa (6.3X10-7 mm Hg) at 20 °C; 0.16 mPa (1.2X10-6 mm Hg) at 25 °C
Vapor pressure, Pa at 20 °C:
<8 mmHg

Pictograms

Environmental Hazard Acute Toxic

Acute Toxic;Environmental Hazard

Other CAS

35400-43-2

Associated Chemicals

Sulprofos sulfoxide; 34643-47-5
Sulprofos sulfone; 58877-92-2

Wikipedia

Sulprofos

Use Classification

Agrochemicals -> Insecticides
Pharmaceuticals

Methods of Manufacturing

Sulprofos is made by the condensation of 4-methylthiophenol with O,O-dimethyl phosphorochloridothioate.

General Manufacturing Information

During the reregistration process, EPA approved the registrants' request for voluntary cancellation of sulprofos registrations (61 FR 65218, December 11, 1996) (FRL-5573-6). No active registrations exist for sulprofos.
Sulprofos is a selective organophosphate used to control foliar lepidopterous, dipterous and hemipterous insects. ... It is particularly efficacious in beet and armyworm control. /Former use/

Analytic Laboratory Methods

Method: EPA-OSW 8141B, Organophosphorus Compounds by Gas Chromatography/Flame Photometric Detector: Capillary Column Technique; Analyte: sulprofos; Matrix: water, soil, and waste samples; Detection Level: 3.5 ug/L.
Method: EPA-OSW 8141B, Organophosphorus Compounds by Gas Chromatography/Nitrogen Phosphorus Detector Detector: Capillary Column Technique; Analyte: sulprofos; Matrix: water, soil, and waste samples; Detection Level: not reported.
Method: NIOSH 5600, Organophosphorus Pesticides; Procedure: Gas Chromatography, Photometric Detection; Analyte: sulprofos; Matrix: air; Estimated Level of Detection: 0.06 ug/sample.
Method: OSHA PV2037; Procedure: Gas Chromatography/Flame Photometric Detection; Analyte: sulprofos; Matrix: air; Detection Level: 35 ug/cu m.
For more Analytic Laboratory Methods (Complete) data for SULPROFOS (7 total), please visit the HSDB record page.

Interactions

A combination of sulprofos and malathion caused a fivefold potentiation of acute oral toxicity in rats, based on oral LD50s. Similarly, a simultaneous dosing of sulprofos and azinphos-ethyl yielded a threefold potentiation of toxicity.
In long term therapy, adrenocorticoids antagonize the antiglaucoma effects of anticholinesterases (incr ocular pressure). ... Anticholinergics antagonize the miotic (antiglaucoma) & other muscarinic effects of anticholinesterases on the autonomic & central nervous systems. Tricyclic antidepressants (anticholinergic effects) antagonize the antiglaucoma (miotic) effects of anticholinesterases in glaucoma. ... Antihistamines with anticholinergic effects antagonize the miotic (antiglaucoma) & CNS effects of anticholinesterases. Anticholinesterases potentiate tranquilizing & behavioral changes induced by antihistamines. The actions of anticholinesterase agents on autonomic effector cells, & to some extent those on CNS, are antagonized by atropine, an antidote of choice. Barbiturates are potentiated by anticholinesterases. ... Dexpanthenol potentiates the effects of anticholinesterases. Fluorophosphate insecticides potentiate the effects of other anticholinesterases. /Anticholinesterases/
Barbiturates are potentiated by anticholinesterases. Although barbiturates may be used cautiously in treating convulsions, extreme care is essential in handling poisonings due to anticholinesterases, particularly organophosphorus pesticides. Echothiophate, a cholinesterase inhibitor used as miotic, potentiates other such inhibitors... used for other purposes (additive effects) or possibly synergistic. Those exposed to organophosphate insecticides must take strict precautions. ...Organophosphorus insecticides: additive anticholinesterase effects. Hazardous. Patients on anticholinesterases (even topical, such as eye drops) should avoid areas where organophosphorus insecticides... recently... used. /Anticholinesterase/
Anticholinesterase (organophosphorus) insecticides antagonize polarizing muscle relaxants. Phenothiazines /and thioxanthenes/: ...May enhance toxic effects of organophosphorus insecticides. /Insecticides, organophosphorus/

Stability Shelf Life

...Hydrolyzed in basic conditions and is stable in acid or neutral conditions.

Dates

Last modified: 08-15-2023

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